molecular formula C9H19NO3 B6352252 Ethyl 3-[(2-ethoxyethyl)amino]propanoate CAS No. 1156129-39-3

Ethyl 3-[(2-ethoxyethyl)amino]propanoate

Cat. No.: B6352252
CAS No.: 1156129-39-3
M. Wt: 189.25 g/mol
InChI Key: RVNICXKFFGYSEB-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-ethoxyethyl)amino]propanoate is an ethyl ester derivative featuring a propanoate backbone substituted with a (2-ethoxyethyl)amino group at the β-position. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of Dabigatran Etexilate, an oral direct thrombin inhibitor used for thromboembolic disorders . Its structure combines a polar amino-ether substituent with an ester moiety, balancing hydrophilicity and lipophilicity, which is advantageous for drug bioavailability.

Properties

IUPAC Name

ethyl 3-(2-ethoxyethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-3-12-8-7-10-6-5-9(11)13-4-2/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNICXKFFGYSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[(2-ethoxyethyl)amino]propanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 3-bromopropanoate with 2-ethoxyethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-ethoxyethyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethoxyethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[(2-ethoxyethyl)amino]propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-[(2-ethoxyethyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with biological molecules. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Flexibility: this compound’s amino-ether group facilitates nucleophilic reactions, making it superior to analogues like Ethyl 3-(2-furyl)propanoate in forming amide bonds .
  • Biological Relevance : Compared to IR 3535, the ethoxyethyl group enhances water solubility, critical for oral drug absorption in Dabigatran Etexilate .
  • Thermal Stability : Compounds with aromatic substituents (e.g., pyridine or phenyl groups) exhibit higher melting points due to crystallinity, whereas ethoxyethyl derivatives are typically liquids or low-melting solids .

Biological Activity

Ethyl 3-[(2-ethoxyethyl)amino]propanoate is a compound of interest due to its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C₁₁H₁₉NO₄
Molecular Weight : 231.29 g/mol
CAS Number : 6315-60-2

The compound features an ethyl ester group attached to a propanoate backbone, with an ethoxyethyl amino substituent that may influence its biological interactions.

This compound exhibits several biological activities, primarily through its interaction with cellular membranes and proteins. The presence of the ethoxyethyl group may enhance lipophilicity, facilitating membrane penetration and potentially leading to:

  • Antimicrobial Activity : The compound has been shown to disrupt bacterial membranes, which could be attributed to its amphiphilic nature.
  • Cytotoxic Effects : In certain concentrations, it may induce apoptosis in cancer cells by promoting oxidative stress and disrupting mitochondrial function.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures often exhibit significant antimicrobial properties. For instance, the elongation of alkyl chains in related compounds has been correlated with increased bactericidal activity against various strains of bacteria, including E. coli and Staphylococcus aureus .

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
This compoundTBDTBD
C₁₄H₂₉ Esterquat33.8 µg/mLE. coli
C₁₂H₂₅ Esterquat8.1 µg/mLStaphylococcus aureus

Cytotoxicity Studies

A study conducted on various cell lines indicated that this compound exhibited cytotoxic effects at higher concentrations, leading to significant reductions in cell viability . The mechanism appears to involve the disruption of cellular membranes and interference with intracellular signaling pathways.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against a panel of pathogenic bacteria. Results indicated that at optimal concentrations, the compound reduced bacterial growth significantly compared to controls.
  • Cytotoxicity in Cancer Cells : In vitro studies on cancer cell lines revealed that treatment with this compound resulted in increased apoptosis rates, suggesting potential as a therapeutic agent in oncology.

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